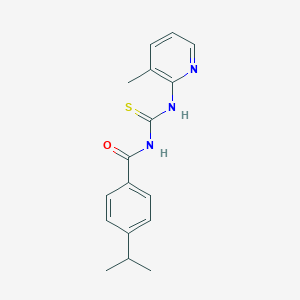![molecular formula C18H17N3OS2 B251729 N-{[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}propanamide](/img/structure/B251729.png)
N-{[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}propanamide, commonly known as BPTP, is a small molecule inhibitor that has gained significant attention in the field of cancer research. BPTP has shown promising results in preclinical studies and has the potential to become a valuable tool for cancer treatment.
Mécanisme D'action
BPTP acts as a competitive inhibitor of PTP1B. It binds to the active site of the enzyme and prevents it from dephosphorylating its substrates. This results in the accumulation of phosphorylated proteins that activate downstream signaling pathways, leading to cell death and inhibition of tumor growth.
Biochemical and Physiological Effects:
BPTP has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits cell proliferation and migration, which are essential processes for tumor growth and metastasis. BPTP has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BPTP is its specificity for PTP1B. It does not inhibit other phosphatases, which reduces the risk of off-target effects. However, BPTP has limited solubility in aqueous solutions, which can make it challenging to work with in some experiments.
Orientations Futures
There are several potential future directions for research on BPTP. One area of interest is the development of more potent and selective inhibitors of PTP1B. Another direction is the investigation of the use of BPTP in combination with other anticancer agents to enhance their efficacy. Additionally, the development of BPTP analogs with improved pharmacokinetic properties could increase its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of BPTP involves a multistep process that starts with the reaction of 2-aminobenzothiazole with 2-bromoacetophenone. The resulting product is then treated with potassium thioacetate to form the thioamide intermediate. The final step involves the reaction of the thioamide intermediate with 3-(2-bromoacetyl)-2-methylphenylboronic acid to obtain BPTP.
Applications De Recherche Scientifique
BPTP has been extensively studied for its anticancer properties. It has been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is overexpressed in many types of cancer. PTP1B plays a crucial role in the regulation of cell growth, differentiation, and survival. Inhibition of PTP1B activity by BPTP leads to the activation of downstream signaling pathways that promote cell death and inhibit tumor growth.
Propriétés
Formule moléculaire |
C18H17N3OS2 |
|---|---|
Poids moléculaire |
355.5 g/mol |
Nom IUPAC |
N-[[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]propanamide |
InChI |
InChI=1S/C18H17N3OS2/c1-3-16(22)21-18(23)20-13-9-6-7-12(11(13)2)17-19-14-8-4-5-10-15(14)24-17/h4-10H,3H2,1-2H3,(H2,20,21,22,23) |
Clé InChI |
WRCBSVFEHWQSTH-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC(=S)NC1=CC=CC(=C1C)C2=NC3=CC=CC=C3S2 |
SMILES canonique |
CCC(=O)NC(=S)NC1=CC=CC(=C1C)C2=NC3=CC=CC=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B251647.png)
![2-[(3-Chloro-4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B251648.png)
![N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-3,4-dimethoxybenzamide](/img/structure/B251649.png)
![N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide](/img/structure/B251650.png)
![N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B251653.png)

![4-Ethyl 2-methyl 5-[(2-chlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B251657.png)
![Methyl 4-cyano-5-[(3-iodobenzoyl)amino]-3-methylthiophene-2-carboxylate](/img/structure/B251659.png)
![Methyl 5-[(2-chloro-5-iodobenzoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B251660.png)
![Ethyl 5-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B251661.png)



